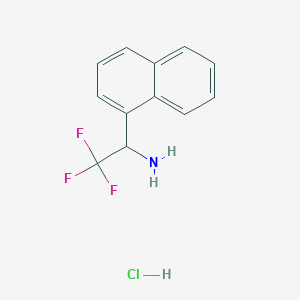

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

Description

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine derivative featuring a naphthalene ring system and a trifluoromethyl group. Its molecular formula is C₁₂H₁₁ClF₃N, with a molecular weight of 261.67 g/mol (calculated). The compound’s stereochemistry is defined by the (S)-configuration at the chiral center adjacent to the trifluoromethyl group. It is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of molecules targeting enzymes or receptors requiring stereochemical precision.

Key identifiers include:

Properties

IUPAC Name |

2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTCIXNNERQAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-86-9 | |

| Record name | 2,2,2-Trifluoro-1-naphthylethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Reductive Amination

A common approach to prepare this compound involves reductive amination of the corresponding ketone precursor:

- Starting materials: 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone and ammonia or an amine source.

- Catalysts: Metal catalysts such as Raney Nickel, Pd/C, Pt/C, or Rh/C are employed under hydrogen atmosphere.

- Solvents: Suitable solvents include alcohols (methanol, ethanol), hydrocarbons (toluene, xylene), halogenated solvents (methylene dichloride), and esters (ethyl acetate).

- Conditions: The reaction typically occurs at temperatures between 25°C and 90°C, with a preferred range of 55°C to 65°C for optimal yield and selectivity.

This method yields the racemic amine, which requires subsequent resolution to obtain the (S)-enantiomer.

Chiral Resolution of Racemic Mixture

Since reductive amination produces a racemic mixture, chiral resolution is necessary to isolate the (S)-enantiomer:

- Resolving agents: D-(-)-tartaric acid is commonly used to form diastereomeric salts with the racemic amine.

- Procedure: The racemic amine is reacted with D-(-)-tartaric acid in a solvent mixture of alcohol and water, typically methanol-water mixtures.

- Isolation: The diastereomeric salt precipitates and can be separated by filtration.

- Conversion: The salt is then treated with a base (e.g., aqueous NaOH) to liberate the free amine.

- Purification: The liberated amine is extracted with organic solvents such as dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the optically pure amine.

This process achieves high enantiomeric excess (ee) values, typically greater than 96%, and yields around 97% for the resolved amine.

Preparation of the Hydrochloride Salt

The free (S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethanamine is converted to its hydrochloride salt to improve stability and handling:

- Method: The free amine is reacted with hydrochloric acid in a suitable solvent such as ethyl acetate or methanol.

- Isolation: The hydrochloride salt precipitates out and is collected by filtration.

- Purity: The salt form typically exhibits purity greater than 99%, with impurities below 0.1% as measured by HPLC.

The hydrochloride salt is preferred for pharmaceutical formulations due to its crystalline nature and enhanced shelf life.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvents | Yield / Purity / ee |

|---|---|---|---|

| Reductive Amination | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone, ammonia, Raney Ni catalyst, H2 | Methanol, toluene, ethyl acetate | Racemic amine, yield ~90-95% |

| Chiral Resolution | Racemic amine + D-(-)-tartaric acid, pH adjusted with NaOH | Methanol-water mixture, dichloromethane | (S)-amine, yield ~97%, ee >96% |

| Hydrochloride Salt Formation | (S)-amine + HCl | Ethyl acetate, methanol | Purity >99%, crystalline salt |

Analytical and Characterization Data

- Optical Rotation: The resolved (S)-amine shows specific optical rotation values around [α]D +62° (C=0.4, methanol).

- Chiral Purity: High-performance liquid chromatography (HPLC) confirms enantiomeric purity above 96% post-resolution.

- X-Ray Diffraction (XRD): The hydrochloride salt exhibits a characteristic crystalline form confirmed by XRD patterns.

- Infrared Spectroscopy (IR): Key absorption bands confirm the presence of amine hydrochloride functionalities.

Research Findings and Improvements

Recent patents and research emphasize improvements in:

- Resolution efficiency: Optimizing the molar ratio of tartaric acid to amine (typically 1:1) and reaction temperature (55-65°C) enhances yield and optical purity.

- Solvent selection: Using mixed solvent systems (e.g., methanol-water) improves crystallization and resolution.

- Catalyst choice: Raney Nickel is preferred for reductive amination due to its activity and selectivity.

- Recycling: The undesired enantiomer from resolution can be recycled back to racemic mixture, improving overall process economy.

These refinements contribute to scalable, cost-effective production suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride has been investigated for its potential therapeutic applications:

- Neurological Disorders : Research indicates that this compound may interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in neurological pathways. The trifluoromethyl group enhances its binding affinity, making it a candidate for further studies in treating conditions like depression and anxiety.

Agricultural Science

The compound has shown promise as a novel fungicide:

- Fungicidal Activity : Studies have demonstrated its efficacy against the plant pathogen Rhizoctonia solani, which affects various crops. The compound's mechanism involves disrupting fungal morphology and inhibiting growth through biochemical pathways.

| Application Type | Target Pathogen | Methodology | Findings |

|---|---|---|---|

| Fungicide | Rhizoctonia solani | Microscopy, qRT-PCR | Significant growth inhibition observed |

Material Science

Due to its unique chemical structure, this compound is being explored for applications in developing specialty chemicals and materials:

- Chemical Reactions : It can participate in various chemical reactions including oxidation and substitution, making it useful as a building block for synthesizing more complex fluorinated compounds .

Case Study 1: Antifungal Efficacy

A study focused on the antifungal properties of this compound revealed:

- Experimental Setup : The growth of Rhizoctonia solani was monitored under controlled laboratory conditions.

- Results : Scanning electron microscopy showed morphological changes in the fungus when treated with the compound. Transcriptome sequencing identified differentially expressed genes that suggest a targeted mode of action.

Case Study 2: Interaction with Biological Targets

Research exploring the interaction of this compound with biological systems highlighted:

- Mechanism of Action : The trifluoromethyl group significantly enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

| Interaction Type | Biological Target | Observed Effect |

|---|---|---|

| Enzyme Inhibition | Neurotransmitter Receptors | Enhanced binding affinity noted |

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluoroethylamine hydrochlorides with aryl or heteroaryl substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and biological interactions.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Hydrogen Bonding and Protein Interactions: Compounds with methoxy or nitro substituents (e.g., 3-methoxyphenyl analog) exhibit hydrogen bonding with residues like GLU527 and TYR604 in HSP90, critical for disrupting HSP90-HIF1α interactions.

Stereochemical Influence :

- The (S)-configuration is essential for activity in chiral environments. For example, the (R)-isomer of 1-(3-bromophenyl)-2,2,2-trifluoroethanamine HCl shows reduced binding in kinase assays compared to the (S)-form.

Biological Activity :

- 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl), a simpler analog, lacks the trifluoromethyl group but shares amine functionality, highlighting the role of fluorine in modulating bioavailability and target selectivity.

- Tryptamine hydrochloride derivatives (e.g., 2-(5-propyl-1H-indol-3-yl)ethanamine HCl) show anti-plasmodial activity but differ in their interaction profiles with HSP90.

Synthetic Utility :

- The naphthalene-containing compound is used in transition metal-free catalytic reductions, demonstrating its versatility as a synthetic intermediate.

Critical Analysis of Structural Modifications

- Trifluoromethyl Group : Enhances metabolic stability and electronegativity, influencing binding to hydrophobic pockets.

- Aryl Substitutents :

- Amine Hydrochloride Salt : Improves solubility in polar solvents, critical for pharmacokinetic optimization.

Discrepancies and Limitations in Literature

Biological Activity

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride (CAS No. 2222662-58-8) is a fluorinated compound that has garnered attention in various biological research contexts due to its unique structural properties and potential pharmacological applications. This article delves into its biological activity, exploring relevant studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClF₃N |

| Molecular Weight | 261.67 g/mol |

| IUPAC Name | This compound |

| Purity | ≥ 95% |

| Storage Conditions | Sealed in dry, Room Temperature |

The trifluoromethyl group in (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine enhances its lipophilicity, facilitating cellular membrane permeability. This property allows the compound to interact with various biomolecules, potentially modulating enzymatic activities and receptor interactions. The naphthalene moiety contributes to π-π stacking interactions with aromatic amino acids in proteins, which may influence binding affinity and specificity.

Neuropharmacological Effects

Preliminary studies suggest that naphthalene derivatives can influence neurotransmitter systems. For example, compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors . The modulation of these neurotransmitter systems may implicate (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine in potential treatments for mood disorders or neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine. In vitro studies using various cancer cell lines demonstrated dose-dependent cytotoxic effects . These findings highlight the need for further exploration into its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several naphthalene derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. The study concluded that (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine could be a candidate for further antimicrobial development .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of naphthalene derivatives for serotonin receptor modulation, (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine showed promising results in enhancing serotonin receptor activity in vitro. This suggests potential applications in treating anxiety and depression .

Q & A

Q. What synthetic methodologies are recommended for enantioselective preparation of (S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride?

The synthesis typically involves:

- Chiral resolution : Use of (S)-specific chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the desired enantiomer from racemic mixtures .

- Nucleophilic substitution : Reaction of naphthalen-1-yl Grignard reagents with trifluoroethylamine precursors, followed by HCl salt formation .

- Catalytic asymmetric synthesis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) in trifluoromethyl group incorporation .

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

Key analytical methods include:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection to quantify ee (>98% required for pharmaceutical relevance) .

- NMR spectroscopy : NMR distinguishes trifluoromethyl environments, while NMR confirms naphthalene proton patterns .

- X-ray crystallography : Resolves absolute configuration and verifies hydrogen bonding in the hydrochloride salt .

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact with corrosive HCl .

- Storage : Airtight containers under inert gas (Ar/N) at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity between enantiomers?

- Receptor binding assays : Compare (S)- and (R)-enantiomers using radiolabeled ligands (e.g., -tagged analogs) to quantify affinity differences .

- Molecular dynamics simulations : Model interactions with target receptors (e.g., GPCRs) to identify stereospecific binding pockets .

- Metabolic stability studies : Use liver microsomes to assess enantiomer-specific degradation rates .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt selection : Compare hydrochloride with other salts (e.g., citrate, phosphate) via phase-solubility diagrams .

- Co-crystallization : Engineer co-crystals with cyclodextrins to enhance aqueous solubility without altering chirality .

- Prodrug design : Introduce hydrolyzable esters at the amine group to improve membrane permeability .

Q. How can computational chemistry predict synthetic challenges in scaling up enantioselective routes?

- Density functional theory (DFT) : Calculate transition-state energies for key steps (e.g., trifluoromethylation) to identify rate-limiting barriers .

- Process mass intensity (PMI) analysis : Simulate solvent and catalyst recovery to minimize waste in chiral resolutions .

Data Contradiction Analysis

Q. Conflicting reports on trifluoromethyl group stability under acidic conditions—how to resolve?

- pH-dependent stability studies : Use NMR to monitor decomposition kinetics across pH 1–7 .

- Isolation of degradation products : LC-MS identifies hydrolyzed byproducts (e.g., naphthalen-1-yl ethanol derivatives) .

- Counterion effects : Compare hydrochloride with non-ionic forms to assess acid sensitivity .

Q. Discrepancies in chiral HPLC retention times across laboratories—method validation steps?

- Column batch testing : Validate multiple lots of chiral columns to rule out stationary-phase variability .

- Mobile-phase optimization : Adjust isopropanol/hexane ratios to improve resolution and reproducibility .

- Interlaboratory round-robin trials : Standardize protocols using certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.